molecular formula C9H6BrNOS B1272949 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone CAS No. 54223-20-0

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Katalognummer: B1272949
CAS-Nummer: 54223-20-0
Molekulargewicht: 256.12 g/mol
InChI-Schlüssel: AYWGYNKWZWBMSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is a useful research compound. Its molecular formula is C9H6BrNOS and its molecular weight is 256.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a derivative of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, has been synthesized and shown to have significant immunosuppressive effects against macrophages and T-lymphocytes. Additionally, it exhibited notable cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

DNA and RNA Binding Studies

A copper(II) compound synthesized from a Schiff-base ligand, which includes a benzothiazol-2-yl-ethanone structure, has been shown to have unique DNA- and RNA-binding characteristics. This compound demonstrates major-groove binding to DNA and minor-groove binding to RNA, a property not commonly seen in similar compounds (Mandal et al., 2019).

Synthesis of Heterocyclic Compounds

1-(Benzothiazol-2-yl)-3-(N,N-dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one, related to this compound, has been used as a building block for synthesizing various novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds have potential applications in medicinal chemistry (Darweesh, Mekky, Salman, & Farag, 2016).

Antimicrobial and Antifungal Activity

Compounds synthesized from this compound, particularly substituted 6-fluorobenzo[d]thiazole amides, have shown promising antibacterial and antifungal activities. These activities were comparable to or slightly better than some medicinal standards like chloramphenicol and cefoperazone (Pejchal, Pejchalová, & Růžičková, 2015).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can also vary. It’s important to refer to the specific safety data sheet for each compound .

Zukünftige Richtungen

Benzothiazoles have been the subject of continuous interest in organic synthesis due to their high biological and pharmacological activity . They are considered as promising molecules for the development of new drugs and materials .

Biochemische Analyse

Biochemical Properties

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The compound binds to the active site of these enzymes, inhibiting their activity and leading to an accumulation of acetylcholine in the synaptic cleft. This interaction is significant for its potential use in treating neurodegenerative diseases .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to enhanced cholinergic transmission. This can result in improved cognitive function and memory. Additionally, the compound has been observed to modulate gene expression related to neuroprotection and cellular metabolism, further highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a covalent bond with the serine residue in the enzyme’s catalytic triad. This inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. Additionally, the compound may interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase, leading to sustained increases in acetylcholine levels. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to improved cognitive function without significant adverse effects. At higher doses, the compound may exhibit toxicity, including symptoms such as muscle weakness and respiratory distress. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of the compound, followed by conjugation reactions with glutathione or glucuronic acid. These metabolic processes facilitate the excretion of the compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters such as P-glycoprotein may be involved in the efflux of the compound from cells, influencing its localization and accumulation. Additionally, binding proteins in the plasma can facilitate the distribution of the compound to different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, may influence the targeting of the compound to specific cellular compartments. Additionally, the compound may be sequestered in organelles such as lysosomes or mitochondria, affecting its overall bioactivity .

Eigenschaften

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWGYNKWZWBMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379928
Record name 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54223-20-0
Record name 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzothiazol-2-yl)-2-bromoethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
Reactant of Route 3
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.